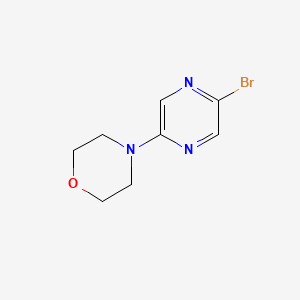
Decuroside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decuroside I is a coumarin-glycoside . It has a molecular formula of C26H34O14 and a molecular weight of 570.54 . It is primarily used for research purposes .
Synthesis Analysis
The synthesis of this compound involves key enzyme genes in the coumarin biosynthesis pathway . The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by these key enzyme genes . A high-performance liquid chromatographic method and the real-time quantitative PCR system are used to establish the pyranocoumarins contents and the key enzyme expression .
Molecular Structure Analysis
The molecular structure of this compound is determined by means of spectroscopic analysis and chemical reactions . The structure is consistent with the beta-configuration of all sugar linkages .
Chemical Reactions Analysis
The coumarin content in the roots of Peucedanum praeruptorum Dunn, from which this compound is derived, varies at different growth and development phases . The relative expression of most key enzyme genes in the coumarin synthesis pathway significantly decreases, especially for the PpBMT gene .
Physical And Chemical Properties Analysis
This compound is a powder . It has a predicted boiling point of 847.2±65.0 °C and a predicted density of 1.61±0.1 g/cm3 . The pKa is predicted to be 12.87±0.70 .
Aplicaciones Científicas De Investigación
Chemical Properties and Derivatives
Decuroside I is associated with compounds such as decuroside VI and decursidate, which have been isolated from Peucedanum decursivum. These compounds were identified through spectral analyses and chemical methods, highlighting the complex chemical nature of substances related to this compound (Yao, Kong, & Niwa, 2001).
Neuroprotective Effects
Luteoloside, a compound related to this compound, has shown neuroprotective effects. A study demonstrated that Luteoloside significantly inhibited neuroinflammation in rats with cerebral ischemia-reperfusion injury, suggesting a potential role in treating neurological disorders (Li et al., 2019).
Pharmacokinetics and Pharmacodynamics
Research on echinacoside, another compound related to this compound, provides insights into the pharmacokinetics and pharmacodynamics of similar compounds. This research is crucial for understanding how this compound might behave in biological systems and its potential therapeutic applications (Wang Guang-ji, 2010).
Direcciones Futuras
While Decuroside I is primarily used for research purposes, it is part of a valuable herb that needs to be further studied and developed not only to treat human diseases, but also to improve human health . The current knowledge of A. decursiva metabolites and their biological activities should be prioritized in future studies .
Propiedades
IUPAC Name |
(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19-,20+,21+,22-,23-,24-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYDWCKBYROHJQ-SPOVLLSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

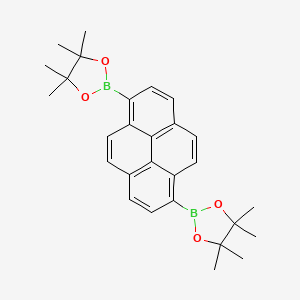
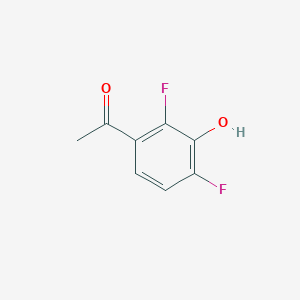
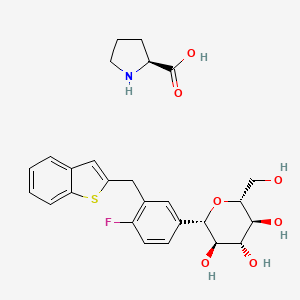
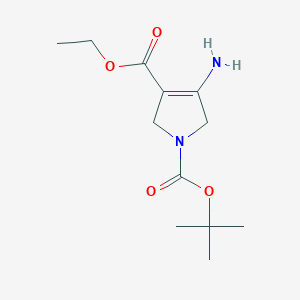
![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)
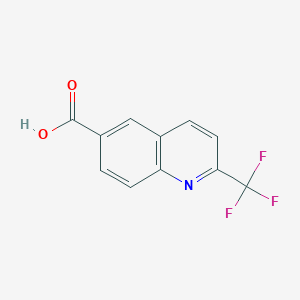
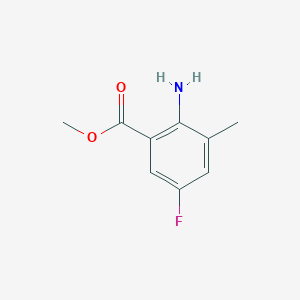
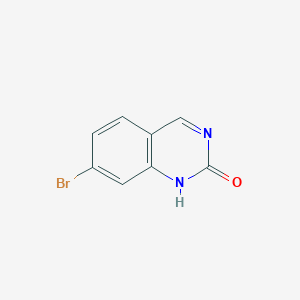
![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)
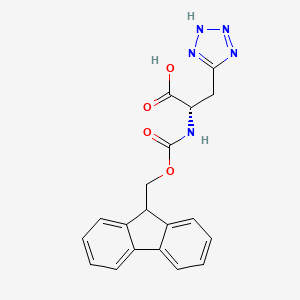

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
